N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Catalog No.
S11201991
CAS No.
M.F
C13H12FN5
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazol...

Product Name

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-2-4-11(14)5-3-10/h2-6,8,15H,7H2,1H3

InChI Key

ABSGVZMTMIBNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)F

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of triazolo-pyrimidines. This compound features a triazole ring fused with a pyrimidine structure, characterized by the presence of a fluorophenyl group and a methyl group at specific positions. The molecular structure includes multiple functional groups that contribute to its chemical properties and biological activities.

The general formula for this compound can be represented as C${12}$H${12}$F N$_{5}$, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The unique arrangement of these atoms allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves reactions that form the triazole and pyrimidine rings. A common method for synthesizing triazolo-pyrimidines includes the Michael addition reaction between 1,2,4-triazol-5-amine and α,β-unsaturated ketones such as chalcones. This reaction can yield various isomers depending on the substituents used in the reaction mixture .

In addition to the Michael addition, other reactions may include cyclization processes or substitutions that enhance the compound's bioactivity or modify its pharmacological properties.

Triazolo-pyrimidines are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine specifically has shown potential in inhibiting certain enzymes and biological pathways associated with disease processes. Research indicates that compounds in this class can interact with various targets in cellular systems, leading to therapeutic effects against cancers and infectious diseases .

The synthesis methods for N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can vary but generally include:

  • Michael Addition: This involves reacting 1,2,4-triazol-5-amine with an α,β-unsaturated ketone under reflux conditions.
  • Cyclization Reactions: These may involve intermediate compounds that undergo cyclization to form the triazolo-pyrimidine structure.
  • Functional Group Modifications: Post-synthesis modifications can be performed to introduce or alter functional groups for enhanced activity or specificity.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Research: Utilized in biochemical assays to study enzyme inhibition and other biological interactions.
  • Material Science: Investigated for its photophysical properties which may lend themselves to applications in materials science.

Interaction studies involving N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting specific enzymes linked to disease processes.

Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.

N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine shares structural similarities with several other compounds in the triazolo-pyrimidine family. Notable similar compounds include:

Compound NameStructural FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amineMethyl group at position 5Anticancer activity
3-Amino-[1,2,4]triazolo[1,5-a]pyrimidinAmino group at position 3Antiviral properties
4-Fluorophenyl-[1,2,4]triazolo[1,5-a]pyrimidinFluorophenyl substitutionEnzyme inhibition

The uniqueness of N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern which may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.10767357 g/mol

Monoisotopic Mass

257.10767357 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-08-2024

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